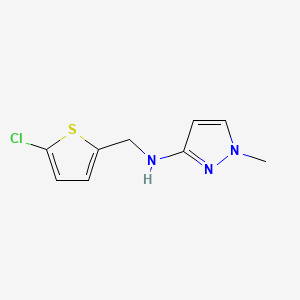![molecular formula C16H20BrNO3 B7574907 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid, also known as Boc-3-Bromo-L-phenylalanine, is a chemical compound used in scientific research. This compound has gained popularity due to its unique structure and properties, which make it useful in various research applications. In
Mechanism of Action
The mechanism of action of 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine is based on its ability to interact with proteins and enzymes. This compound forms a covalent bond with the active site of enzymes, inhibiting their activity. 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine also interacts with proteins by forming hydrogen bonds and hydrophobic interactions, which affect their conformation and function.
Biochemical and Physiological Effects
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has no known biochemical or physiological effects on humans or animals. This compound is used only for scientific research purposes and is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has several advantages for lab experiments, including its high purity, stability, and specificity. This compound is easy to synthesize and has a long shelf life, making it suitable for long-term experiments. However, 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has some limitations, including its high cost and limited availability. This compound is not widely available commercially, and its synthesis requires specialized equipment and expertise.
Future Directions
For the use of 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine include the development of new drugs, the study of protein dynamics, and the development of new enzyme inhibitors.
Synthesis Methods
The synthesis of 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine involves the reaction of 3-bromophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine (TEA) and dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by precipitation with diethyl ether. The final product is a white solid with a purity of more than 98%.
Scientific Research Applications
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has various scientific research applications, including the study of protein-protein interactions, protein folding, and enzyme kinetics. This compound is used as a probe to study the interaction between proteins and ligands, which is essential for drug discovery. 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine is also used to study the folding mechanism of proteins by introducing a non-native amino acid into the protein sequence. Additionally, this compound is used to study the kinetics of enzymes by inhibiting their activity.
properties
IUPAC Name |
4-[3-(3-bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-13-3-1-2-11(10-13)4-9-15(19)18-14-7-5-12(6-8-14)16(20)21/h1-3,10,12,14H,4-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOIFBFXGHEXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)






![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
![4-[[2-(4-Hydroxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574913.png)
![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)